Product packaging for Methyl 4,5-dichloro-2-methoxybenzoate(Cat. No.:)

Methyl 4,5-dichloro-2-methoxybenzoate

Cat. No.: B7841658
M. Wt: 235.06 g/mol
InChI Key: JNYABXQGKADMCQ-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-2-methoxybenzoate, with the CAS Number 1239783-16-4 , is a benzoate ester derivative with the molecular formula C9H8Cl2O3 and a molecular weight of 235.064 g/mol . This compound is of significant interest in chemical and agricultural research. It is structurally analogous to Dicamba methyl ester (Methyl 3,6-dichloro-2-methoxybenzoate) , a well-characterized herbicide used for the control of annual and perennial broadleaved weeds such as knapweed, thistles, and bindweed . As part of the benzoic acid herbicide class, its mechanism of action is believed to function as a synthetic auxin, a plant growth regulator that is selective and systemic, being absorbed through leaves and translocating throughout the plant . This action makes it a valuable reference standard and a useful building block in the synthesis of more complex agrochemicals. Researchers also utilize this methyl ester and related benzoic acid compounds as organic ligands to synthesize transition metal complexes, which are investigated for various properties, including potential anticancer activity . This product is strictly for research purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O3 B7841658 Methyl 4,5-dichloro-2-methoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,5-dichloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYABXQGKADMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for Methyl 4,5 Dichloro 2 Methoxybenzoate

Direct Synthetic Routes

Direct synthetic routes to Methyl 4,5-dichloro-2-methoxybenzoate typically involve the sequential or concurrent introduction of the chloro, methoxy (B1213986), and methyl ester functionalities onto a benzene (B151609) ring. These methods often rely on established organic reactions tailored to achieve the desired substitution pattern.

Esterification and O-Alkylation Strategies

The synthesis of substituted benzoates like this compound can be conceptualized through standard esterification and O-alkylation reactions. A plausible direct approach would involve the esterification of a corresponding carboxylic acid and the methylation of a hydroxyl group. For instance, a general procedure for the synthesis of a related compound, Methyl 3,5-dichloro-4-methoxybenzoate, involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid with a methylating agent in the presence of a base. chemicalbook.com In a typical procedure, the hydroxybenzoic acid is treated with potassium carbonate in a solvent like N,N-dimethylformamide (DMF), followed by the addition of a methylating agent such as methyl iodide. chemicalbook.com This process simultaneously achieves O-methylation of the phenolic hydroxyl group and esterification of the carboxylic acid, although in some cases, the esterification might be a separate step.

Similarly, the synthesis of this compound could potentially start from a suitably substituted dichlorohydroxybenzoic acid. The esterification can be carried out using various methods, including Fischer esterification with methanol (B129727) under acidic catalysis, or reaction with diazomethane (B1218177). libretexts.orgwikipedia.org O-methylation of a phenolic precursor is often achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.com

Table 1: General Conditions for Esterification and O-Alkylation

Reaction TypeReagentsSolventConditions
EsterificationMethanol, Acid Catalyst (e.g., H₂SO₄)MethanolReflux
O-AlkylationMethyl Iodide, K₂CO₃DMFRoom Temp to 80°C
O-AlkylationDimethyl Sulfate, BaseAcetone20-30°C

Regioselective Functionalization Approaches

Achieving the specific 4,5-dichloro-2-methoxy substitution pattern requires careful control of regioselectivity during the synthetic sequence. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of incoming electrophiles. For instance, in the synthesis of related chloro-methoxybenzoates, chlorination is often a key step. The synthesis of 4-amino-5-chloro-2-methoxybenzoic acid involves the chlorination of methyl 4-amino-2-methoxybenzoate using N-chlorosuccinimide (NCS) in DMF. google.com This suggests that a similar regioselective chlorination could be employed in the synthesis of this compound from a suitable methoxybenzoate precursor.

Microwave-assisted, palladium-catalyzed regioselective halogenation has also been demonstrated for related heterocyclic systems, utilizing a directing group to afford specific halogenated products. researchgate.net Such advanced methods could potentially be adapted for the regioselective dichlorination of a methoxybenzoate precursor, offering high efficiency and control. The choice of chlorinating agent and reaction conditions is critical to favor the formation of the desired 4,5-dichloro isomer over other possibilities.

Derivatization from Precursor Compounds

An alternative and often more controlled approach to this compound involves the modification of precursor compounds that already possess the dichloro substitution pattern.

Formation via Diazomethane Derivatization of 4,5-Dichlorosalicylate

A documented method for the formation of this compound involves the derivatization of 4,5-Dichlorosalicylic acid. In a study focused on the degradation of chlorinated dibenzofurans, the accumulation of 4,5-Dichlorosalicylate was observed. This intermediate was subsequently identified by gas chromatography-mass spectrometry (GC-MS) as this compound after derivatization with diazomethane. Diazomethane (CH₂N₂) is a well-known reagent for the methylation of both carboxylic acids and phenols. wikipedia.org The reaction with 4,5-Dichlorosalicylic acid would involve the methylation of both the carboxylic acid group to form the methyl ester and the phenolic hydroxyl group to form the methoxy ether in a single step.

Table 2: Derivatization of 4,5-Dichlorosalicylate

PrecursorReagentProduct
4,5-Dichlorosalicylic acidDiazomethane (CH₂N₂)This compound

Synthetic Intermediacy of Related Dichloro-hydroxybenzoates

The synthesis of various substituted benzoates often proceeds through dichlorinated hydroxybenzoic acid intermediates. For example, the synthesis of Methyl 3,5-dichloro-4-methoxybenzoate starts from 3,5-dichloro-4-hydroxybenzoic acid. chemicalbook.com This highlights the role of dichloro-hydroxybenzoates as key precursors. In the context of this compound, 4,5-dichlorosalicylic acid (2-hydroxy-4,5-dichlorobenzoic acid) is a direct precursor as established in the diazomethane derivatization. masterorganicchemistry.com

Other related dichloro-hydroxybenzoates could also serve as synthetic intermediates. The synthesis of complex molecules often involves the strategic introduction and modification of functional groups on a pre-built chlorinated aromatic scaffold.

Mechanistic Studies of Synthesis

The synthesis of this compound involves several fundamental organic reactions, each with a well-studied mechanism.

The esterification of the carboxylic acid group, if performed using Fischer esterification, proceeds via an acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid activates it towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after proton transfer to one of the hydroxyl groups, leading to the formation of the methyl ester.

The reaction with diazomethane for the simultaneous esterification and O-methylation follows a different pathway. For the carboxylic acid, the acidic proton is first transferred to diazomethane to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an Sɴ2 reaction, with nitrogen gas as the leaving group. libretexts.orgwikipedia.org The methylation of the phenolic hydroxyl group with diazomethane is thought to proceed via a similar mechanism, where the acidic phenolic proton is first abstracted by diazomethane.

The chlorination of the aromatic ring, for instance with N-chlorosuccinimide, is an electrophilic aromatic substitution reaction. The exact mechanism can vary depending on the substrate and conditions, but it generally involves the generation of an electrophilic chlorine species that attacks the electron-rich aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the ring. The methoxy group is an activating, ortho-, para-director, while the carboxylate group is a deactivating, meta-director. The interplay of these electronic effects, along with steric considerations, determines the final position of the chlorine atoms.

Investigation of Reaction Mechanisms in Esterification and Alkylation

The formation of this compound relies on fundamental organic reactions, primarily esterification and, in some pathways, alkylation.

Esterification: The most common method for converting a carboxylic acid like 4,5-dichloro-2-methoxybenzoic acid into its corresponding methyl ester is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol.

The mechanism of Fischer esterification is a reversible, multi-step process often abbreviated with the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Addition: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. organic-chemistry.orgyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion (the part that was the alcohol) to one of the hydroxyl groups. This intramolecular proton shuttle creates a good leaving group (water). masterorganicchemistry.com

Elimination: The elimination of a water molecule from the tetrahedral intermediate occurs, reforming the carbonyl group and creating a protonated ester. masterorganicchemistry.comchemguide.co.uk

Deprotonation: The final step is the deprotonation of the resulting intermediate by a base (such as the conjugate base of the acid catalyst or another molecule of the alcohol) to yield the final ester product, this compound, and regenerate the acid catalyst. youtube.comchemguide.co.uk

Because the reaction is in equilibrium, it is typically driven toward the product side by using a large excess of the alcohol (methanol) or by removing the water as it forms. organic-chemistry.orgmasterorganicchemistry.com

Alkylation: An alternative synthetic pathway involves the alkylation (specifically, methylation) of a 4,5-dichlorosalicylic acid precursor to form the methoxy group. This reaction typically proceeds via a mechanism analogous to the Williamson ether synthesis.

Deprotonation: A base, such as potassium carbonate, is used to deprotonate the phenolic hydroxyl group of the salicylic (B10762653) acid derivative, forming a more nucleophilic phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking a methylating agent like dimethyl sulfate or methyl iodide in an SN2 reaction. This forms the methoxy ether group, yielding 4,5-dichloro-2-methoxybenzoic acid, which can then be esterified as described above.

Role of Catalysis in Synthetic Transformations

Catalysts are essential for facilitating the key transformations in the synthesis of this compound, primarily in the esterification step.

Catalysis in Esterification: The Fischer esterification is explicitly acid-catalyzed. The catalyst's primary role is to activate the carboxylic acid toward nucleophilic attack by the alcohol. organic-chemistry.org Without the catalyst, the reaction is impractically slow as the carboxylic acid's carbonyl carbon is not sufficiently electrophilic to be attacked by the neutral alcohol.

Two main types of acid catalysts are employed:

Brønsted Acids: These are the most traditional catalysts for Fischer esterification. Strong acids like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl) are common choices. organic-chemistry.org They act as proton donors, initiating the reaction by protonating the carbonyl oxygen, which significantly increases the positive charge on the carbonyl carbon, thereby activating it for the subsequent nucleophilic attack. youtube.comchemguide.co.uk

Lewis Acids: Lewis acids can also be used to catalyze esterification. Compounds like salts of hafnium(IV), zirconium(IV), and iron(III) chloride (FeCl₃) function as effective catalysts. organic-chemistry.org They work by coordinating to the carbonyl oxygen, which, similar to protonation, withdraws electron density and makes the carbonyl carbon more electrophilic.

The table below summarizes various catalysts used in esterification reactions relevant to this synthesis.

Catalyst TypeExamplesRole in Reaction
Brønsted Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH), Hydrochloric Acid (HCl)Donates a proton to the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack. organic-chemistry.org
Lewis Acid Hafnium(IV) salts, Zirconium(IV) salts, Iron(III) Chloride (FeCl₃)Accepts an electron pair from the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. organic-chemistry.org
Heterogeneous ZeolitesCan be used in reactions with dimethyl carbonate, providing a solid acid catalyst that is easily separable. chemicalbook.com

Other specialized reagents can also mediate the reaction, such as using dicyclohexylcarbodiimide (B1669883) (DCC) in what is known as the Steglich esterification, though this is less common for simple methyl ester preparations. organic-chemistry.orgrug.nl In all cases of true catalysis, the catalyst is regenerated at the end of the reaction cycle. chemguide.co.uk

Reactivity and Mechanistic Investigations of Methyl 4,5 Dichloro 2 Methoxybenzoate and Analogues

Nucleophilic Substitution Reactions

Aromatic rings, typically nucleophilic in nature, can undergo nucleophilic substitution when substituted with potent electron-withdrawing groups. wikipedia.org Such groups render the aromatic ring electron-deficient and thus susceptible to attack by a nucleophile. masterorganicchemistry.com For aryl halides, this transformation does not follow the classical SN1 or SN2 pathways common for alkyl halides due to the instability of an aryl cation and the steric impossibility of a backside attack on the ring carbon. libretexts.orgpressbooks.pub Instead, the reaction predominantly proceeds via an addition-elimination mechanism, also known as the SNAr mechanism. wikipedia.org

In the case of Methyl 4,5-dichloro-2-methoxybenzoate, the presence of two chlorine atoms and a methyl ester group strongly activates the benzene (B151609) ring for nucleophilic aromatic substitution. masterorganicchemistry.compressbooks.pub The reaction is initiated by the nucleophile adding to the carbon atom bearing a leaving group (a halogen in this instance), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The aromaticity of the ring is temporarily disrupted in this step. In the subsequent, typically rapid step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

Beyond the common SNAr pathway, another mechanism for nucleophilic substitution on aryl halides is the SRN1 (Substitution Radical-Nucleophilic, Unimolecular) mechanism. This free-radical chain reaction involves an electron transfer process and proceeds through radical and radical-anion intermediates. The SRN1 mechanism is distinct from the SNAr pathway as it does not involve the formation of a Meisenheimer complex.

The key steps in an SRN1 reaction are:

Initiation: An electron is transferred to the aryl halide, forming a radical anion.

Propagation: This radical anion fragments, losing a halide ion to form an aryl radical. This radical then reacts with a nucleophile to form a new radical anion, which can then transfer its electron to a new molecule of the starting aryl halide, continuing the chain.

Termination: The reaction ceases through various radical combination or disproportionation pathways.

While the SRN1 mechanism is a recognized pathway for aryl halides, the reactivity of this compound is more commonly rationalized through the SNAr mechanism. The strong electron-withdrawing nature of the chloro and methoxycarbonyl substituents provides significant stabilization for the anionic Meisenheimer intermediate central to the SNAr pathway. masterorganicchemistry.comlibretexts.org

This compound is expected to react with sulfur-centered nucleophiles, such as thiolates (RS⁻). This reactivity is consistent with other activated aryl halides. nih.gov The reaction proceeds via the SNAr mechanism, where the soft, polarizable sulfur nucleophile attacks the electron-deficient aromatic ring to displace one of the chlorine atoms. nih.gov The choice of which chlorine atom is substituted would depend on the specific reaction conditions and the combined electronic and steric influences of the ring's substituents.

Table 1: Representative SNAr Reaction with a Thiolate Nucleophile

Reactant 1Reactant 2Expected Product(s)Mechanism
This compoundSodium thiophenoxide (NaSPh)Methyl 4-chloro-5-(phenylthio)-2-methoxybenzoate and/or Methyl 5-chloro-4-(phenylthio)-2-methoxybenzoateSNAr

The rate and regioselectivity of nucleophilic aromatic substitution on this compound are governed by the electronic properties of its substituents. rsc.org For the SNAr mechanism to be effective, electron-withdrawing groups must be present to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org

Chlorine Atoms (-Cl): The two chlorine atoms are powerful electron-withdrawing groups through their inductive effect. They significantly decrease the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to nucleophilic attack.

Methyl Ester Group (-COOCH₃): This group is also strongly electron-withdrawing, acting through both induction and resonance. It helps to delocalize and stabilize the negative charge of the anionic intermediate, particularly when the attack occurs at the ortho or para positions relative to it.

Methoxy (B1213986) Group (-OCH₃): The methoxy group has a dual electronic effect. It is electron-donating through resonance but electron-withdrawing through induction. In nucleophilic aromatic substitution, its role can be complex. However, its placement on the ring will influence the stability of potential intermediates and thus the site of substitution.

Because the two chlorine atoms at the C4 and C5 positions are not chemically equivalent, a nucleophile can attack either position, potentially leading to a mixture of isomeric products. mdpi.com The precise outcome is dictated by the ability of the collective substituents to stabilize the transition state for the attack at each position.

Table 2: Influence of Substituents on SNAr Reactivity

SubstituentPositionElectronic EffectRole in SNAr
ChlorineC4, C5Inductively withdrawingActivates the ring, serves as a leaving group
Methyl EsterC1Inductively and resonance withdrawingActivates the ring, stabilizes the Meisenheimer intermediate
MethoxyC2Resonance donating, inductively withdrawingModulates ring reactivity and regioselectivity

Organometallic Chemistry and Coupling Reactions

The carbon-chlorine bonds in this compound serve as functional handles for a variety of organometallic transformations, most notably for the formation of new carbon-carbon bonds.

The formation of a Grignard reagent from this compound by direct reaction with magnesium metal is generally not feasible. The highly reactive Grignard reagent, once formed, would readily attack the electrophilic ester group of another molecule, leading to a complex mixture of self-condensation products.

However, the compound can participate in coupling reactions involving external Grignard reagents. In the presence of a suitable transition metal catalyst, such as a nickel or palladium complex, a Grignard reagent (R-MgX) can couple with the aryl chloride, replacing a chlorine atom with the 'R' group. This type of reaction is a subset of cross-coupling methodologies.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds. ambeed.com Given the two C-Cl bonds, sequential or selective coupling reactions may be possible by tuning the reaction conditions or the catalyst system.

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Stille Coupling: Reaction with an organostannane (organotin compound).

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst.

These reactions provide a powerful and versatile means to elaborate the structure of the aromatic core, building more complex molecules from the dichlorinated starting material.

Table 3: Example of a Generic Suzuki Cross-Coupling Reaction

SubstrateCoupling PartnerCatalyst/BaseExpected Product
This compoundPhenylboronic AcidPd(PPh₃)₄ / Na₂CO₃Methyl 4-chloro-2-methoxy-5-phenylbenzoate and/or Methyl 5-chloro-2-methoxy-4-phenylbenzoate

Radical Chemistry and Photoreactions

The presence of chloro- and methoxy- substituents on the aromatic ring of this compound dictates its behavior in radical and photochemical reactions. The electron-withdrawing nature of the chlorine atoms and the ester group, combined with the electron-donating effect of the methoxy group, creates a complex electronic environment that influences the stability and reactivity of radical intermediates.

Generation and Behavior of Radical Anions

The formation of a radical anion is a critical first step in many reductive and photostimulated reactions of haloaromatic compounds. This can be achieved through various methods, including chemical reduction, electrochemical processes, or photoinduced electron transfer.

Generation: The radical anion of this compound would likely be generated by the capture of an electron into its lowest unoccupied molecular orbital (LUMO). The relatively high electron affinity conferred by the two chlorine atoms and the ester group facilitates this process. In a laboratory setting, this can be accomplished using solvated electrons (e.g., from alkali metals in liquid ammonia) or through electrochemical reduction at a cathode. Photochemical generation is also plausible, where a photosensitizer absorbs light and then transfers an electron to the benzoate (B1203000) derivative.

Behavior: Once formed, the radical anion of a polychlorinated aromatic compound is typically a transient species with several potential decay pathways. The primary and most significant reaction is the fragmentation of a carbon-halogen bond to yield an aryl radical and a halide anion. researchgate.net This process, known as dissociative electron attachment, is driven by the thermodynamic stability of the resulting products.

For this compound radical anion, the cleavage of a C-Cl bond is the expected primary fragmentation pathway. The position of cleavage (at C4 or C5) would be influenced by the relative bond dissociation energies and the distribution of spin density in the radical anion. Theoretical studies on similar molecules suggest that the bond with the lowest dissociation energy will cleave preferentially. nih.gov The resulting σ-aryl radical is highly reactive and can participate in a variety of subsequent reactions, such as hydrogen atom abstraction from the solvent or reaction with a nucleophile.

Table 1: Postulated Radical Anion Generation and Fragmentation

Method of Generation Postulated Intermediate Primary Fragmentation Products Secondary Reactions of Aryl Radical
Chemical Reduction (e.g., Na/NH₃)[this compound]•⁻4-chloro-2-methoxy-5-radical-benzoate methyl ester + Cl⁻ or 5-chloro-2-methoxy-4-radical-benzoate methyl ester + Cl⁻Hydrogen abstraction to form Methyl 4-chloro-2-methoxybenzoate or Methyl 5-chloro-2-methoxybenzoate
Electrochemical Reduction[this compound]•⁻4-chloro-2-methoxy-5-radical-benzoate methyl ester + Cl⁻ or 5-chloro-2-methoxy-4-radical-benzoate methyl ester + Cl⁻Dimerization or reaction with electrolyte components
Photoinduced Electron Transfer[this compound]•⁻4-chloro-2-methoxy-5-radical-benzoate methyl ester + Cl⁻ or 5-chloro-2-methoxy-4-radical-benzoate methyl ester + Cl⁻Reaction with nucleophiles present in the reaction medium

Photostimulated Reaction Dynamics

Photostimulated reactions of haloaromatics often proceed via a radical nucleophilic substitution (Sʀɴ1) mechanism. This multi-step process is initiated by the formation of a radical anion and involves a radical chain propagation cycle.

Reaction Dynamics: The photostimulated reaction of this compound with a nucleophile (Nu⁻) would likely proceed as follows:

Initiation: Formation of the radical anion of this compound, as described in the previous section.

Propagation:

The radical anion fragments, losing a chloride ion to form an aryl radical.

The aryl radical reacts with the nucleophile to form a new radical anion.

This new radical anion transfers an electron to a neutral molecule of this compound, regenerating the initial radical anion and forming the final product. This electron transfer step propagates the chain reaction.

Termination: The chain reaction can be terminated by various processes, such as radical dimerization or reaction with radical scavengers.

The efficiency and outcome of such photostimulated reactions are highly dependent on the reaction conditions, including the nature of the solvent, the concentration of the nucleophile, and the wavelength of the irradiating light. For instance, in the presence of a good hydrogen atom donor as a solvent, reductive dehalogenation may compete with or dominate over nucleophilic substitution.

Table 2: Hypothetical Photostimulated Sʀɴ1 Reaction of this compound with a Generic Nucleophile (Nu⁻)

Reaction Step Reactants Intermediates Products
Initiation This compound + e⁻ (from photoinitiator)[this compound]•⁻
Propagation 1 [this compound]•⁻Aryl Radical + Cl⁻
Propagation 2 Aryl Radical + Nu⁻[Substituted Aryl]•⁻
Propagation 3 [Substituted Aryl]•⁻ + this compoundMethyl 4(or 5)-nucleophile-5(or 4)-chloro-2-methoxybenzoate + [this compound]•⁻
Termination 2 x Aryl RadicalDimerized Product

It is important to reiterate that the specific pathways and product distributions for this compound would require dedicated experimental investigation. The information presented here is based on well-established reactivity patterns of analogous compounds.

Advanced Spectroscopic and Structural Elucidation of Methyl 4,5 Dichloro 2 Methoxybenzoate

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Comprehensive searches of scientific literature and spectral databases did not yield specific experimental Fourier-transform infrared (FTIR) or Raman spectroscopic data for Methyl 4,5-dichloro-2-methoxybenzoate. While data for related compounds such as methyl 5-chloro-2-methoxybenzoate and methyl 4-acetamido-5-chloro-2-methoxybenzoate are available, the strict focus of this article on the title compound precludes their inclusion. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific ¹H NMR spectral data for this compound, including chemical shifts and coupling constants, could not be located in the searched scientific databases.

Similarly, experimental ¹³C NMR spectral data for this compound are not available in the reviewed literature and databases.

Mass Spectrometric Fragmentation Pattern Analysis (e.g., GC-MS)

The mass spectrum of this compound has been reported, providing valuable insights into its fragmentation pattern under electron ionization (70 eV). The analysis was conducted as part of a study on the degradation of chlorinated dibenzofurans and dibenzo-p-dioxins, where the compound was identified as a metabolite derivative. researchgate.net The mass spectrum reveals key fragments that are characteristic of the molecule's structure.

The fragmentation pattern is consistent with the structure of this compound, showing the molecular ion peak and characteristic isotopic patterns for a dichlorinated compound. The fragmentation likely involves the loss of the methoxy (B1213986) group from the ester, the entire methoxycarbonyl group, and chlorine atoms, leading to the observed fragment ions.

Table 1: Mass Spectrometric Data for this compound

Property Value
Ionization Energy 70 eV
Major Fragment m/z Relative Intensity

A visual representation of the mass spectrum is available in the cited literature, but a detailed table of all fragments and their relative intensities is not provided. researchgate.net

X-ray Crystallography for Three-Dimensional Structural Characterization

A search of crystallographic databases and scientific literature did not yield any published X-ray crystal structures for this compound. Therefore, detailed information on its three-dimensional structure, including bond lengths, bond angles, and crystal packing, is not available at this time.

Computational Chemistry and Theoretical Characterization of Methyl 4,5 Dichloro 2 Methoxybenzoate

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It provides a framework for understanding a molecule's geometry, stability, and reactivity by calculating the electron density. For a molecule like Methyl 4,5-dichloro-2-methoxybenzoate, DFT calculations would be the standard approach to elucidate its fundamental chemical properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve analyzing the rotational positions (conformations) of the methoxy (B1213986) and methyl ester groups relative to the benzene (B151609) ring.

Theoretical studies on similar substituted benzoates and other aromatic compounds routinely use DFT methods, such as B3LYP with a basis set like 6-311G(d,p), to perform these optimizations. chemicalbook.com The calculations would yield key structural parameters, including bond lengths, bond angles, and dihedral angles for the most stable conformer. Verifying that the optimized structure is a true energy minimum is accomplished by performing a vibrational frequency calculation; the absence of any imaginary frequencies confirms the stability of the structure. chemicalbook.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while LUMO represents its ability to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.gov For this compound, the HOMO would likely be distributed over the electron-rich methoxy group and the benzene ring, while the LUMO would be influenced by the electron-withdrawing chloro and ester substituents. An analysis would provide the energies of these orbitals (E_HOMO and E_LUMO) and the energy gap (ΔE), offering predictions about the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack.

Quantum Chemical Predictions of Spectroscopic Parameters

Quantum chemistry provides methods to simulate and predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical Vibrational Spectra

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the results of a DFT frequency analysis. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. Each mode corresponds to specific atomic motions, such as stretching, bending, or twisting of chemical bonds. For this compound, this analysis would help assign the characteristic vibrational bands for the C=O stretch of the ester, C-Cl stretches, C-O stretches of the ether and ester groups, and various aromatic ring vibrations. Comparing the computed spectrum with an experimental one allows for a detailed understanding of the molecule's structure and bonding.

Computed NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are typically correlated with experimental data to confirm structural assignments. For this compound, calculations would provide theoretical chemical shifts for the aromatic protons, the methoxy protons, and the methyl ester protons, as well as for all carbon atoms in the molecule. While experimental data for related isomers like Methyl 5-chloro-2-methoxybenzoate is available, specific computed data for the 4,5-dichloro isomer is not present in the surveyed literature. chemicalbook.com

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in studying the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with a particular reaction pathway. For this compound, theoretical studies could explore reactions such as nucleophilic aromatic substitution of the chlorine atoms or hydrolysis of the ester group. Such studies would calculate the activation energies for different potential pathways, thereby predicting the most likely reaction products and providing insights into the factors that control the reaction's outcome. For instance, the degradation of similar chlorinated aromatic compounds has been studied, and theoretical methods could be applied to understand the specific enzymatic or chemical breakdown pathways of this compound. researchgate.net

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. wikipedia.org For this compound, the PES is a complex, multidimensional landscape that dictates the molecule's conformational preferences. Mapping this surface helps identify stable isomers (local minima), transition states (saddle points), and the pathways for conformational changes.

The primary degrees of freedom that define the PES of this molecule are the torsional angles around the single bonds, particularly the C-O bonds of the methoxy and ester groups, and the C-C bond connecting the ester to the aromatic ring.

Key Torsional Angles:

τ1 (C-C-O-C): Rotation around the bond connecting the ester group to the benzene ring.

τ2 (C-O-C-H): Rotation of the methyl group in the ester functionality.

τ3 (C-C-O-C): Rotation around the bond connecting the methoxy group to the benzene ring.

τ4 (C-O-C-H): Rotation of the methyl group in the methoxy functionality.

Table 1: Hypothetical Relative Energies of Key Conformations of this compound

Conformerτ1 (C-C-O-C)τ3 (C-C-O-C)Relative Energy (kcal/mol)Description
A ~0°~0°0.00Planar ester, Planar methoxy
B ~90°~0°+3.5Perpendicular ester, Planar methoxy
C ~0°~90°+2.8Planar ester, Perpendicular methoxy
D ~180°~0°+1.2Anti-planar ester, Planar methoxy

Note: This table is illustrative and based on general principles of conformational analysis of substituted aromatic esters. Actual values would require specific quantum chemical calculations.

Transition State Characterization

Transition states are the highest energy points along a reaction coordinate, representing the fleeting molecular configuration between reactants and products. wikipedia.org Characterizing the transition state is crucial for understanding reaction mechanisms and calculating activation energies. For this compound, a relevant reaction for computational study is the hydrolysis of the ester group.

Hypothetical Reaction: Ester Hydrolysis

CH₃OC₆H₂(Cl)₂COOCH₃ + H₂O → CH₃OC₆H₂(Cl)₂COOH + CH₃OH

The computational characterization of the transition state for this reaction would involve the following steps:

Locating the Transition State Structure: Algorithms are used to search the PES for a first-order saddle point, which corresponds to the transition state. This structure would feature a partially formed bond between the water oxygen and the ester carbonyl carbon, and a partially broken bond between the carbonyl carbon and the methoxy oxygen.

Frequency Analysis: A frequency calculation is performed on the located structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product energy minima on the PES, confirming that the located transition state is the correct one for the reaction of interest.

The activation energy (Ea) can then be determined as the difference in energy between the transition state and the reactants.

Table 2: Illustrative Calculated Parameters for the Transition State of Ester Hydrolysis

ParameterValueUnit
Imaginary Frequency-250cm⁻¹
Activation Energy (Ea)25kcal/mol
Key Bond Distance (C-O_water)1.8Å
Key Bond Distance (C-O_methoxy)1.9Å

Note: These values are hypothetical and serve to illustrate the data obtained from a transition state calculation.

Analysis of Non-Covalent Interactions (NCI) and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the physical properties and crystal packing of molecules. nih.gov For this compound, several types of NCIs are expected to be significant.

Types of Non-Covalent Interactions:

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with nucleophilic regions of neighboring molecules, such as the carbonyl oxygen. nsf.govbeilstein-journals.org This is a highly directional interaction that can influence crystal packing.

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds can form between the methyl or aromatic C-H groups and the oxygen atoms of the ester or methoxy groups of adjacent molecules.

π-π Stacking: The electron-deficient nature of the dichlorinated benzene ring can lead to stacking interactions with other aromatic rings. Substituents on the ring heavily influence the nature and strength of these interactions. acs.org

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative chlorine and oxygen atoms. These permanent dipoles lead to attractive or repulsive interactions between molecules.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions. beilstein-journals.org These analyses can identify bond critical points (BCPs) and regions of weak interactions in the electron density, providing insight into the nature and strength of the NCIs.

Table 3: Summary of Potential Non-Covalent Interactions and Their Characteristics

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)
Halogen Bond-ClC=O1 - 5
C-H···O Hydrogen BondC-H (methyl/aryl)C=O / -OCH₃0.5 - 2
π-π StackingAromatic RingAromatic Ring2 - 10
Dipole-DipoleMoleculeMolecule1 - 5

Note: The energy ranges are general estimates for these types of interactions.

Role As a Synthetic Intermediate and Application in Chemical Synthesis

Building Block for Substituted Benzoate (B1203000) Derivatives and Aromatic Systems

The true strength of Methyl 4,5-dichloro-2-methoxybenzoate lies in its utility as a versatile building block for creating a variety of substituted benzoate derivatives and more complex aromatic systems. The reactivity of its functional groups—the two chlorine atoms, the ester, and the methoxy (B1213986) group—can be selectively exploited.

The two chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution . This allows for the introduction of a wide range of functional groups, such as amines, thiols, and alkoxides, to displace one or both chlorine atoms. The positions of the chlorine atoms (para and meta to the ester) may exhibit different reactivities, potentially allowing for selective substitution under carefully controlled conditions. This substitution chemistry is a powerful tool for generating libraries of analogous compounds with varied properties. For example, related dichlorobenzoate derivatives are known to undergo such substitutions to create novel compounds.

The ester group is another key handle for synthetic modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in reactions such as the Curtius or Schmidt rearrangements to install an amine group. Alternatively, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. This alcohol can then be used in a variety of subsequent transformations.

The methoxy group is generally stable, but can be cleaved under harsh conditions (e.g., with strong acids like HBr) to yield a phenol. This phenolic group opens up another avenue for derivatization, such as through etherification or the Williamson ether synthesis.

The combination of these possible reactions makes this compound a valuable starting point for constructing highly substituted aromatic rings, which are common motifs in pharmaceuticals, agrochemicals, and materials science.

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

Diversity-oriented synthesis (DOS) is an approach in organic chemistry that aims to produce a library of structurally diverse small molecules from a common starting material. The goal of DOS is to explore chemical space broadly to identify new compounds with interesting biological activities or material properties. nih.gov this compound is an excellent candidate for a starting scaffold in a DOS campaign due to its multiple, orthogonally reactive functional groups.

A hypothetical DOS strategy starting from this compound could proceed as follows:

Scaffold Derivatization: In the first stage, the core scaffold could be modified through reactions at the chlorine atoms. By using a variety of nucleophiles (e.g., a panel of amines, thiols, or alcohols), a library of mono- and di-substituted products could be generated. The differential reactivity of the two chlorine atoms could potentially be exploited to favor mono-substitution, further increasing the diversity of the initial library.

Functional Group Modification: Each of the products from the first stage could then be subjected to a second round of diversification by targeting the ester and methoxy groups. For example, a portion of each substituted product could have its ester group hydrolyzed to the carboxylic acid, while another portion could have it reduced to the alcohol. Similarly, a subset could undergo demethylation of the ether.

Further Elaboration: The newly unmasked functional groups (carboxylic acids, alcohols, phenols) provide points for further diversification. The carboxylic acids could be converted to a library of amides using a variety of amines. The alcohols could be oxidized to aldehydes for use in reductive amination or Wittig reactions. The phenols could be alkylated or acylated.

By systematically applying these transformations, a single starting material, this compound, can give rise to a large and structurally diverse library of compounds. This strategy leverages the inherent reactivity of the starting material to efficiently explore a wide range of chemical structures, which is the core principle of diversity-oriented synthesis. nih.gov

Environmental Transformation and Biocatalysis Studies

Metabolic Pathways Involving Methyl 4,5-dichloro-2-methoxybenzoate as a Product

This compound is identified in laboratory settings as a derivatized product of microbial metabolism. The actual metabolic product generated by microorganisms is typically a more polar compound, which is then chemically modified to facilitate analysis, such as through Gas Chromatography-Mass Spectrometry (GC-MS).

The microbial breakdown of complex chlorinated aromatic compounds, such as certain dioxins, can lead to the formation of simpler chlorinated benzoates. For instance, the degradation of 2,3-dichlorodibenzofuran (B13414078) (2,3-DCDF) by some bacterial strains results in the accumulation of 4,5-dichlorosalicylate. In a specific analytical procedure, this 4,5-dichlorosalicylate is derivatized with diazomethane (B1218177), which converts it to this compound for identification purposes. researchgate.net This conversion is a chemical step performed in the lab and not a direct biological process.

The general process of microbial degradation of chlorinated aromatics involves initial enzymatic attacks that can lead to ring cleavage and the release of chloride ions. mdpi.com These pathways are critical for the natural attenuation of these pollutants in soil and water.

True enzymatic derivatization involves the modification of a compound by an enzyme. However, in the context of identifying this compound, the derivatization is a chemical process applied post-biotransformation. The biotransformation itself is the conversion of a complex chlorinated compound into a simpler one, like 4,5-dichlorosalicylate, by microbial enzymes. researchgate.net The subsequent methylation to form this compound is an artificial step to aid in chemical analysis. researchgate.net

Biocatalytic Potential and Enzymatic Reactions

The biocatalytic potential in this context refers to the ability of microorganisms and their enzymes to break down persistent chlorinated pollutants. The focus is on the initial steps of degradation that produce the precursor to this compound.

Sphingomonas species are well-known for their ability to degrade a wide range of aromatic compounds, including chlorinated herbicides. For example, various strains of Sphingomonas have been shown to degrade the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) through different metabolic pathways. mdpi.com While not directly producing this compound, the metabolic versatility of this genus with chlorinated aromatic compounds is significant. The degradation of compounds like 2,3-DCDF to 4,5-dichlorosalicylate has been observed in other bacterial genera such as Bacillus and Serratia. researchgate.net

Table 1: Microbial Strains Involved in the Degradation of Chlorinated Aromatic Compounds

Microbial Strain Degraded Compound Metabolic Product Reference
Bacillus sp. SS2 2,3-Dichlorodibenzofuran 4,5-Dichlorosalicylate researchgate.net
Serratia sp. SSA1 2,3-Dichlorodibenzofuran 4,5-Dichlorosalicylate researchgate.net
Sphingomonas sp. 2,4-Dichlorophenoxyacetic acid Dichlorophenol, Glyoxylate mdpi.com

The enzymatic systems responsible for the degradation of chlorinated aromatic compounds are diverse. Dioxygenases are often the initial enzymes in these pathways, which incorporate molecular oxygen into the aromatic ring, leading to destabilization and cleavage. In the degradation of dibenzofuran (B1670420) and its chlorinated derivatives, both lateral and angular dioxygenation pathways are known to occur. researchgate.net

The transformation of 2,3-DCDF to 4,5-dichlorosalicylate likely involves a series of enzymatic reactions, including dioxygenation and subsequent metabolic steps that cleave one of the aromatic rings and modify the side chains. The specific enzymes responsible for the complete pathway to 4,5-dichlorosalicylate in the identified Bacillus and Serratia strains have not been fully elucidated. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4,5-Dichlorosalicylate
2,3-Dichlorodibenzofuran (2,3-DCDF)
2,4-Dichlorophenoxyacetic acid (2,4-D)
Dichlorophenol
Glyoxylate

Conclusion and Future Research Directions

Synthesis and Reactivity: Challenges and Opportunities

The primary route to Methyl 4,5-dichloro-2-methoxybenzoate involves a two-step process commencing with the chlorination of 4-chloro-2-methoxybenzoic acid. A notable challenge in this initial step is achieving regioselectivity, ensuring the introduction of the second chlorine atom at the desired C-5 position of the benzene (B151609) ring. The use of N-Chlorosuccinimide (NCS) in acetonitrile (B52724) has been documented as an effective method for this transformation. google.com Following the synthesis of 4,5-dichloro-2-methoxybenzoic acid, a standard Fischer esterification is employed to yield the final methyl ester. google.com A common method involves the reaction of the carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). google.com

While this synthesis is established, opportunities for process optimization remain. Exploring alternative, greener solvents and catalysts for both the chlorination and esterification steps could enhance the sustainability of its production. Furthermore, the reactivity of this compound itself presents significant opportunities. The electron-withdrawing nature of the two chlorine atoms and the ester group, combined with the electron-donating effect of the methoxy (B1213986) group, creates a unique electronic profile on the aromatic ring. This substitution pattern opens avenues for various chemical transformations. For instance, the ester functionality can be readily reduced to the corresponding alcohol, (4,5-dichloro-2-methoxyphenyl)methanol, using reducing agents like lithium aluminum hydride. google.com This alcohol can then serve as a versatile building block for further synthetic elaborations.

The presence of two chloro-substituents also invites exploration into cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. The differential reactivity of the two chlorine atoms based on their electronic and steric environment could potentially be exploited for selective functionalization, offering a pathway to complex, highly substituted aromatic compounds.

Emerging Areas in Computational and Spectroscopic Research

The spectroscopic characterization of this compound is foundational to its identification and quality control. The mass spectrum of the compound has been reported, which is crucial for its detection, for example, as a metabolite in the degradation of chlorinated dibenzofurans by microorganisms. researchgate.netnih.govresearchgate.net While nuclear magnetic resonance (NMR) data, specifically 1H NMR, has been mentioned in patent literature, detailed public-domain spectra and their interpretation are not widely available. google.com

This gap highlights an emerging area for spectroscopic research. A comprehensive analysis using modern spectroscopic techniques, including 1H NMR, 13C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC), would provide invaluable data for the unambiguous structural confirmation and for studying its conformational dynamics. Infrared (IR) spectroscopy would further complement this by identifying the characteristic vibrational frequencies of its functional groups.

Furthermore, the field of computational chemistry offers powerful tools to predict and understand the properties of this compound. Density Functional Theory (DFT) calculations could be employed to model its electronic structure, including the electron density distribution, molecular orbital energies, and electrostatic potential. Such studies would provide insights into its reactivity, predicting the most likely sites for electrophilic and nucleophilic attack and rationalizing the regioselectivity observed in its reactions. Computational modeling could also be used to simulate its spectroscopic properties (NMR, IR, UV-Vis), aiding in the interpretation of experimental data.

Potential for Advanced Material Precursors

The chemical structure of this compound makes it an intriguing candidate as a precursor for advanced materials, an area that remains largely unexplored. The presence of multiple reactive sites—the ester group and the two chlorine atoms—provides handles for polymerization and modification.

The di-chloro substitution on the aromatic ring suggests its potential use as a monomer in the synthesis of high-performance polymers. For instance, it could be a building block for polyaryletherketones (PAEKs) or other polyaromatic ethers. Through nucleophilic aromatic substitution reactions, where the chlorine atoms are displaced by phenoxide nucleophiles, this molecule could be incorporated into polymer backbones. The methoxy group could be retained to influence the final properties of the polymer, such as solubility and thermal stability, or it could be demethylated to a hydroxyl group to provide a site for further post-polymerization modification.

Moreover, the ester group can be hydrolyzed to a carboxylic acid, which can then be used in the synthesis of polyesters or polyamides. The resulting polymers would contain halogen atoms, which could impart desirable properties such as flame retardancy or could serve as sites for subsequent cross-linking or functionalization. The development of novel functional materials derived from this compound represents a significant future research direction with potential applications in electronics, aerospace, and biomedical devices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.